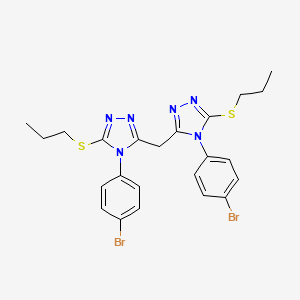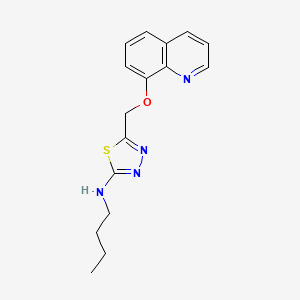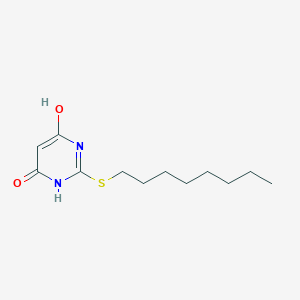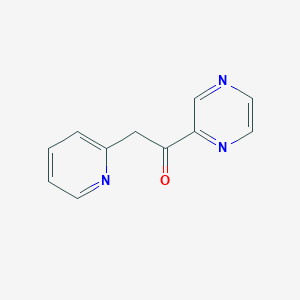
6-(3-Butylureido)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Butylureido)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a pyridazine ring substituted with a butylureido group at the 6th position and a carboxamide group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Butylureido)pyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with butylurea under specific conditions. The process may include steps such as:
Formation of the Pyridazine Ring: Starting from appropriate precursors, the pyridazine ring is synthesized through cyclization reactions.
Introduction of the Butylureido Group: The butylureido group is introduced via nucleophilic substitution reactions, where butylurea reacts with the pyridazine derivative.
Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, often involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Butylureido)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(3-Butylureido)pyridazine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Butylureido)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.
Pyridazinone Derivatives: Compounds with a pyridazinone core structure.
Comparison: 6-(3-Butylureido)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridazine and pyridazinone derivatives, this compound may exhibit different reactivity and biological activities, making it a valuable molecule for targeted research and applications.
Properties
CAS No. |
87977-05-7 |
|---|---|
Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
6-(butylcarbamoylamino)pyridazine-3-carboxamide |
InChI |
InChI=1S/C10H15N5O2/c1-2-3-6-12-10(17)13-8-5-4-7(9(11)16)14-15-8/h4-5H,2-3,6H2,1H3,(H2,11,16)(H2,12,13,15,17) |
InChI Key |
XUKFYGKAJZTJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=NN=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)


![1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole](/img/structure/B12911579.png)





